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Compound of Interest

Compound Name:
2,2,2-Trifluoro-1-(furan-2-

yl)ethanone

Cat. No.: B101603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-trifluoroacetylfuran, a valuable building block in medicinal chemistry and materials science.

This document details the experimental protocol for its preparation via Friedel-Crafts acylation,

outlines its key characterization data, and presents a proposed reaction mechanism. The

information is intended to equip researchers with the necessary knowledge to synthesize and

utilize this compound in their work.

Synthesis of 2-Trifluoroacetylfuran
The synthesis of 2-trifluoroacetylfuran is most commonly achieved through the electrophilic

acylation of furan with trifluoroacetic anhydride. This reaction, a variation of the Friedel-Crafts

acylation, benefits from the high reactivity of both the furan ring and the acylating agent,

allowing the reaction to proceed efficiently without the need for a strong Lewis acid catalyst,

which can often lead to polymerization of the furan ring.[1][2]

A reported method involves the direct reaction of furan with trifluoroacetic anhydride in a non-

polar solvent such as benzene. The reaction proceeds smoothly at moderate temperatures

over several hours to yield the desired product.
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The following diagram outlines the general workflow for the synthesis of 2-trifluoroacetylfuran.
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Figure 1: Experimental workflow for the synthesis of 2-trifluoroacetylfuran.

Proposed Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The furan ring acts

as the nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic
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anhydride. The subsequent loss of a proton and a trifluoroacetate anion rearomatizes the ring

to yield the final product.
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Figure 2: Proposed mechanism for the trifluoroacetylation of furan.

Characterization Data
The successful synthesis of 2-trifluoroacetylfuran can be confirmed through various analytical

techniques. The following tables summarize the key physical and spectral properties of the

compound.

Physical and Analytical Properties
This table summarizes the reported physical constants and elemental analysis data for 2-

trifluoroacetylfuran.
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Property Value

Molecular Formula C₆H₃F₃O₂

Molecular Weight 164.08 g/mol

Appearance Colorless liquid

Boiling Point 142 °C (at 756 mmHg)

Density (d²⁰₄) 1.3968 g/cm³

Refractive Index (n²⁰D) 1.4378

Elemental Analysis (C) Found: 44.07%, Calculated: 43.92%

Elemental Analysis (H) Found: 1.88%, Calculated: 1.84%

Elemental Analysis (F) Found: 34.86%, Calculated: 34.74%

Spectroscopic Data
The following sections provide details of the spectroscopic characterization of 2-

trifluoroacetylfuran.

The proton NMR spectrum provides information on the hydrogen atoms attached to the furan

ring.

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

7.90 Doublet J(H4,H5) = 4.2 H-5

7.50 Multiplet - H-3

6.70 Doublet of Doublets
J(H3,H4) = 1.8,

J(H4,H5) = 4.2
H-4

Solvent: CCl₄

Note: The following carbon NMR data is estimated based on the known spectrum of 2-

acetylfuran and the expected electronic effects of the trifluoromethyl group. Experimental
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verification is recommended.

Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F) Assignment

~175 Quartet (q) C=O

~150 Singlet (s) C-2

~148 Singlet (s) C-5

~120 Singlet (s) C-3

~118 Quartet (q) CF₃

~114 Singlet (s) C-4

Note: The following are predicted characteristic IR absorption bands for 2-trifluoroacetylfuran

based on typical functional group frequencies. Experimental verification is recommended.

Wavenumber (cm⁻¹) Intensity Assignment

~1700 - 1720 Strong C=O stretch (ketone)

~1560 - 1580 Medium C=C stretch (furan ring)

~1470 - 1490 Medium C=C stretch (furan ring)

~1150 - 1350 Strong
C-F stretches (asymmetric &

symmetric)

~1020 - 1225 Strong C-O-C stretch (furan ring)

~3100 - 3150 Weak =C-H stretch (furan ring)

Note: The following is a proposed fragmentation pattern for 2-trifluoroacetylfuran under electron

ionization (EI). Experimental verification is recommended.
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m/z Proposed Fragment Ion Formula of Fragment

164 [M]⁺ (Molecular Ion) [C₆H₃F₃O₂]⁺

95 [M - CF₃]⁺ [C₅H₃O₂]⁺

67 [Furan]⁺ [C₄H₃O]⁺

Detailed Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-trifluoroacetylfuran based

on the procedure described in the literature.

Materials:

Furan (0.5 mol, 34 g)

Trifluoroacetic anhydride (0.5 mol, 105 g)

Benzene (250 mL)

Procedure:

To a solution of furan (0.5 mol) in benzene (250 mL) in a suitable reaction vessel equipped

with a stirrer and cooling bath, add trifluoroacetic anhydride (0.5 mol) dropwise over a period

of 1 hour.

Maintain the reaction temperature between 20-30°C during the addition using the cooling

bath.

After the addition is complete, continue to stir the reaction mixture for 10 hours at the same

temperature.

Upon completion of the reaction, remove the solvent and any unreacted starting materials

under reduced pressure.

Purify the crude product by distillation to obtain 2-trifluoroacetylfuran.

Yield: 57.4 g (70%)
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Boiling Point: 142°C at 756 mmHg

Safety Precautions:

Furan is a volatile and flammable liquid and is toxic.

Trifluoroacetic anhydride is corrosive and reacts with moisture.

Benzene is a known carcinogen and is highly flammable.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate

personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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